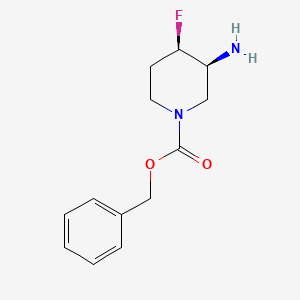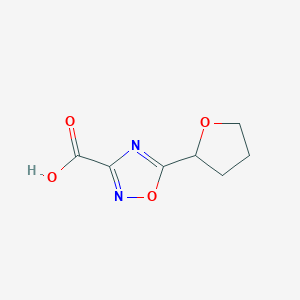
(3S,4R)-benzyl 3-amino-4-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an amino group, and a fluorine atom attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Benzyl Protection: The benzyl group is added using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and fluorine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) and benzyl bromide for benzyl protection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
- (3S,4R)-Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Uniqueness
BENZYL (3S,4R)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both an amino and a fluorine group on the piperidine ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H17FN2O2 |
|---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12+/m1/s1 |
InChI Key |
JREMPGXODKGFEJ-NEPJUHHUSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine](/img/structure/B13323431.png)
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13323436.png)


![Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13323462.png)







![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)
